molecular formula C10H9NO B1606723 6-methyl-1H-indole-2-carbaldehyde CAS No. 56813-20-8

6-methyl-1H-indole-2-carbaldehyde

Cat. No.: B1606723
CAS No.: 56813-20-8
M. Wt: 159.18 g/mol
InChI Key: XOVLTOCIBJOEBK-UHFFFAOYSA-N
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Description

6-Methyl-1H-indole-2-carbaldehyde is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by a methyl group at the 6th position and an aldehyde group at the 2nd position on the indole ring. It is known for its role in various chemical reactions and its applications in scientific research.

Mechanism of Action

Target of Action

6-Methyl-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often the primary targets of the compound. For instance, one of the known targets is the CYP2A6 enzyme , which plays a crucial role in nicotine metabolism. By inhibiting this enzyme, the compound can potentially reduce cigarette smoking .

Mode of Action

The compound interacts with its targets, such as the CYP2A6 enzyme, by binding to them and inhibiting their function . This interaction results in changes in the activity of the targets, which can lead to various biological effects. For example, the inhibition of CYP2A6-mediated nicotine metabolism can potentially lead to a reduction in cigarette smoking .

Biochemical Pathways

Given its inhibitory effect on the cyp2a6 enzyme, it is likely that it affects the metabolic pathway of nicotine . The downstream effects of this inhibition could include a decrease in the metabolism of nicotine, leading to reduced cigarette smoking .

Pharmacokinetics

As an indole derivative, it is expected to have certain pharmacokinetic properties common to this class of compounds . These properties can impact the compound’s bioavailability, which in turn affects its efficacy.

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its targets and the biochemical pathways it affects. As mentioned earlier, one of the known effects of this compound is the inhibition of the CYP2A6 enzyme, which can lead to a reduction in cigarette smoking .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-indole-2-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst . Another method includes the Vilsmeier-Haack reaction, which involves the formylation of indoles using a formylating agent like N,N-dimethylformamide and phosphorus oxychloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1H-indole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 1-Methylindole-2-carboxaldehyde
  • 1H-Indole-3-carbaldehyde
  • 6-Bromo-1H-indole-2-carbaldehyde

Comparison: 6-Methyl-1H-indole-2-carbaldehyde is unique due to the presence of a methyl group at the 6th position, which can influence its reactivity and biological activity compared to other indole derivatives. For example, 1H-Indole-3-carbaldehyde lacks the methyl group, which may result in different chemical and biological properties .

Properties

IUPAC Name

6-methyl-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-2-3-8-5-9(6-12)11-10(8)4-7/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVLTOCIBJOEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356262
Record name 6-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56813-20-8
Record name 6-methyl-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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